Summary of the Application: 6-Bromo-1,3-benzodioxol-5-ol is used in the synthesis of anticancer compounds. Specifically, it is used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Methods of Application: The compounds are synthesized via a Pd - catalyzed C-N cross - coupling . This process involves the reaction of 6-Bromo-1,3-benzodioxol-5-ol with various fused heteroaryl moieties at the 3-position .
Results or Outcomes: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Two compounds, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, showed promising results with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
6-Bromo-1,3-benzodioxol-5-ol is a chemical compound characterized by its unique structure, which includes a bromine atom and a benzodioxole moiety. Its molecular formula is CHBrO, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group (-OH) at the 5-position of the benzodioxole ring, contributing to its reactivity and biological properties .
Research indicates that 6-Bromo-1,3-benzodioxol-5-ol exhibits significant biological activities:
The synthesis of 6-Bromo-1,3-benzodioxol-5-ol can be approached through various methods:
6-Bromo-1,3-benzodioxol-5-ol finds applications across several fields:
Studies on interaction profiles reveal that 6-Bromo-1,3-benzodioxol-5-ol interacts with various biological targets:
Several compounds share structural similarities with 6-Bromo-1,3-benzodioxol-5-ol. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Benzodioxole | Lacks bromine; simpler structure | Found in various natural products |
Sesamol | Contains similar benzodioxole structure | Known for antioxidant properties |
6-Hydroxybenzodioxole | Hydroxyl group at different position | Less reactive than 6-Bromo variant |
(6-Bromo-1,3-benzodioxol-5-yl)methanol | Methanol derivative; retains bromine | Exhibits different solubility and reactivity properties |
The uniqueness of 6-Bromo-1,3-benzodioxol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns not present in its analogs.
Irritant